Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit . This process has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers . Another related compound, amide functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives, were prepared starting from a reaction between 1,3 di-ketone and thiocyanoacetamide .Scientific Research Applications
Photophysical Properties and Potential Antitumor Applications
Studies have investigated the photophysical properties of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, due to their potential as antitumor compounds. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their potential in drug delivery applications, particularly when encapsulated in nanoliposome formulations for targeted antitumor therapy (Carvalho et al., 2013).
Synthesis and Biological Activity
The synthesis of novel heterocycles using methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate as a precursor has been explored. These include pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives, showcasing the compound's versatility in creating a broad range of biologically active heterocyclic compounds (Rateb, 2014).
Antitumoral Activity
Research into the antitumoral activities of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, highlights the compound's potential in cancer treatment. Some derivatives exhibited significant growth inhibitory effects on human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460), establishing important structure-activity relationships (Queiroz et al., 2010).
Fluorine-Containing Heterocycles
The compound has also served as a key intermediate in the synthesis of fluorine-containing heterocycles, highlighting its role in creating compounds with potential pharmaceutical applications. These studies focus on the synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group, further illustrating the chemical versatility and potential utility of the compound in developing new therapeutic agents (Abdel-rahman et al., 2005).
properties
IUPAC Name |
methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIRVWNMADHUIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.